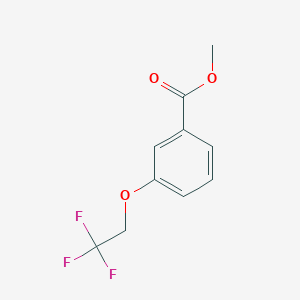

Methyl 3-(2,2,2-trifluoroethoxy)benzoate

Description

Properties

IUPAC Name |

methyl 3-(2,2,2-trifluoroethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-15-9(14)7-3-2-4-8(5-7)16-6-10(11,12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHXPGXYHFEPBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution Using 2,2,2-Trifluoroethoxide

One common approach involves the reaction of a brominated methyl benzoate derivative with sodium 2,2,2-trifluoroethoxide, which is prepared in situ by reacting 2,2,2-trifluoroethanol with sodium metal. The reaction is performed in an aprotic polar solvent such as N,N-dimethylformamide (DMF) to enhance nucleophilicity and solubility of reactants.

- Catalyst : Copper(II) sulfate (CuSO4) or other copper-based catalysts are employed to facilitate the etherification via Ullmann-type coupling.

- Temperature : The reaction temperature is maintained between 85°C and 105°C to optimize yield and minimize side reactions.

- Reaction Time : Typically, 4 to 6 hours of stirring under these conditions is sufficient for completion.

This method yields methyl 3-(2,2,2-trifluoroethoxy)benzoate with high selectivity and good yields.

Esterification of 3-(2,2,2-Trifluoroethoxy)benzoic Acid

An alternative method involves first preparing 3-(2,2,2-trifluoroethoxy)benzoic acid via oxidation of the corresponding methyl group or other precursors, followed by esterification to the methyl ester.

- Oxidation : Potassium permanganate or sodium permanganate is used as the oxidizing agent to convert methyl or toluene derivatives to the corresponding benzoic acid.

- Esterification : The benzoic acid is then reacted with methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux to form the methyl ester.

This two-step method allows for the introduction of the trifluoroethoxy group prior to esterification, providing flexibility in synthetic design.

Industrial Preparation Techniques

In industrial settings, continuous flow reactors are increasingly employed to maintain precise control over reaction parameters such as temperature, reagent concentration, and reaction time, enhancing reproducibility and scalability.

- Purification : Advanced purification methods including crystallization and distillation are utilized to achieve high purity, critical for pharmaceutical applications.

- Catalyst Recycling : Copper catalysts are often recovered and recycled to reduce costs and environmental impact.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | N,N-Dimethylformamide (DMF) | Aprotic, polar solvent for nucleophilic substitution |

| Catalyst | Copper(II) sulfate (CuSO4) | Facilitates Ullmann ether synthesis |

| Base | Sodium metal (to generate sodium trifluoroethoxide) | Strong base to deprotonate trifluoroethanol |

| Temperature | 85–105 °C | Optimized to balance reaction rate and selectivity |

| Reaction Time | 4–6 hours | Sufficient for complete conversion |

| Oxidant (if applicable) | Potassium permanganate (KMnO4) or sodium permanganate | Used in oxidation steps to produce benzoic acid intermediates |

| Esterification Catalyst | Sulfuric acid or p-toluenesulfonic acid | Acid catalysis for ester formation |

| Purification | Crystallization, filtration, washing | To remove unreacted starting materials and byproducts |

Detailed Research Findings

- The copper-catalyzed etherification reaction proceeds via the formation of a copper-alkoxide intermediate, which then undergoes nucleophilic attack on the aryl halide, displacing the bromide and forming the trifluoroethoxy ether bond.

- The use of sodium 2,2,2-trifluoroethoxide prepared in situ ensures a fresh and reactive nucleophile, improving reaction efficiency.

- Oxidation of methyl-substituted intermediates to carboxylic acids using permanganate reagents is conducted at controlled temperatures (80–95 °C) with gradual addition of oxidant to avoid over-oxidation or decomposition.

- Esterification is typically performed under reflux with methanol, with acid catalysts promoting the formation of the methyl ester with high yield.

- The overall synthetic scheme allows for isolation of intermediates with good purity, facilitating downstream functionalization or application.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Product | Yield/Notes |

|---|---|---|---|

| 1. Preparation of sodium 2,2,2-trifluoroethoxide | 2,2,2-Trifluoroethanol + Sodium metal | Reactive nucleophile for etherification | Freshly prepared in situ |

| 2. Etherification | 3-Bromomethyl benzoate + sodium trifluoroethoxide, CuSO4 catalyst, DMF, 85–105 °C, 4–6 h | This compound | High selectivity and yield |

| 3. Oxidation (alternative) | Potassium permanganate, aqueous solution, 80–95 °C | 3-(2,2,2-Trifluoroethoxy)benzoic acid | Isolated as off-white powder, ~80% yield |

| 4. Esterification | 3-(2,2,2-Trifluoroethoxy)benzoic acid + methanol, acid catalyst, reflux | This compound | High purity, quantitative conversion |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,2,2-trifluoroethoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2,2,2-trifluoroethoxy)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets and pathways . The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The ester linkage can be hydrolyzed by esterases, releasing the active benzoic acid derivative .

Biological Activity

Methyl 3-(2,2,2-trifluoroethoxy)benzoate is an organic compound notable for its unique trifluoroethoxy substituent, which enhances its lipophilicity and potential biological activity. This article delves into its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₃F₃O₃

- Functional Groups :

- Benzoate group

- Trifluoroethoxy moiety

- Key Properties :

- Enhanced lipophilicity

- Electron-withdrawing effects due to trifluoromethyl groups

The trifluoroethoxy group is significant in modifying the compound's interaction with biological targets, potentially increasing its bioactivity compared to non-fluorinated analogs.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The process begins with the appropriate benzoic acid derivatives.

- Reagents : Utilization of trifluoroethanol and a strong base under controlled conditions.

- Reaction Conditions : The reactions are often conducted in polar solvents at elevated temperatures to ensure complete conversion.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. It has been evaluated for its effects on various cancer cell lines:

- In vitro Studies : These studies demonstrate that derivatives of this compound can inhibit cancer cell proliferation.

- Mechanism of Action : The compound's mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell survival.

Anti-Diabetic Effects

The compound has also been investigated for its anti-diabetic properties:

- Glucosidase Inhibition : this compound has shown promising results in inhibiting glucosidases, which are crucial in carbohydrate metabolism and diabetes management.

- Model Studies : In vivo models have demonstrated significant reductions in glucose levels when treated with derivatives of this compound .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Case Studies and Research Findings

- Study on Anticancer Activity : A study highlighted the synthesis of various derivatives from this compound and their evaluation against glioblastoma cells. Results indicated a notable reduction in cell viability at specific concentrations .

- Diabetes Management Research : Another investigation focused on the compound's ability to lower blood glucose levels in diabetic models. Results showed a significant decrease in glucose levels post-treatment compared to controls.

Comparison with Similar Compounds

Methyl 4-Nitro-3-(2,2,2-trifluoroethoxy)benzoate (3s12)

- Structure: Nitro (-NO₂) group at the 4-position and trifluoroethoxy at the 3-position.

- Role: Intermediate in synthesizing the amino derivative (4s12). The nitro group’s electron-withdrawing nature facilitates reduction to an amine, a common step in drug synthesis .

Methyl 4-Amino-3-(2,2,2-trifluoroethoxy)benzoate (4s12)

- Structure: Amino (-NH₂) group replaces the nitro group at the 4-position.

- Key Data: Synthesized in 41% yield; characterized by ¹H NMR (δ 7.46 ppm, aromatic protons) and MS (m/z 249.9 [M+H]⁺). The amino group enhances reactivity for further functionalization .

Methyl 2-Hydroxy-4-(2,2,2-trifluoroacetamido)benzoate

- Structure : Hydroxy (-OH) at the 2-position and trifluoroacetamido (-NHCOCF₃) at the 4-position.

Ester Group Variations

Ethyl 3-Fluoro-2-Methylbenzoate

Ethyl 3-(2-Fluorophenyl)-3-oxopropanoate

- Structure : Ethyl ester with a 2-fluorophenyl ketone group.

- Application : Used as a building block in fluorinated drug synthesis, highlighting the versatility of ethyl esters in introducing aromatic fluorination .

Substituent Position and Fluorination Effects

Methyl 2-[3,5-Bis(trifluoromethyl)phenoxy]acetate

2,2,2-Trifluoroethyl-2,5-tetrahydro(2,2,2-trifluoroethoxy)benzoate

- Structure : Complex trifluoroethoxy-substituted tetrahydrobenzoate.

Discussion of Substituent Effects

- Electron-Withdrawing Groups (e.g., -NO₂): Increase reactivity for reduction or nucleophilic substitution, as seen in 3s12 → 4s12 conversion .

- Electron-Donating Groups (e.g., -NH₂) : Enhance stability and enable conjugation with biomolecules.

- Fluorination : Trifluoroethoxy groups improve metabolic stability and bioavailability, a trend observed in FDA-approved fluorinated drugs .

Q & A

Q. What are the common synthetic routes for Methyl 3-(2,2,2-trifluoroethoxy)benzoate, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzoate core. For example:

- Step 1: Introduction of the trifluoroethoxy group via nucleophilic substitution on a halogenated precursor (e.g., 3-bromo-benzoate derivatives) using 2,2,2-trifluoroethanol under basic conditions.

- Step 2: Reduction or oxidation steps to modify substituents. For instance, nitro groups (e.g., Methyl 4-nitro-3-(2,2,2-trifluoroethoxy)benzoate) are reduced to amino derivatives using hydrogen gas with a palladium catalyst or iron powder in acidic media, yielding ~41% isolated product .

- Characterization:

- 1H NMR confirms regiochemistry (e.g., δ 7.46 ppm for aromatic protons adjacent to substituents).

- Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]+ at m/z 249.9 for amino derivatives) .

Q. How do spectroscopic techniques differentiate this compound from structurally similar esters?

Methodological Answer: Key spectral markers include:

- 19F NMR: The trifluoroethoxy group shows a distinct triplet near δ -75 ppm (J ≈ 8.9 Hz) due to coupling with adjacent protons.

- IR Spectroscopy: Stretching vibrations for ester carbonyl (C=O) at ~1720 cm⁻¹ and C-O-C (trifluoroethoxy) at ~1250 cm⁻¹.

- High-Resolution MS: Exact mass analysis distinguishes between methyl/ethyl esters (e.g., Δm/z 14 for CH₂ vs. CH₃ substitutions) .

Q. What functional groups dominate the reactivity of this compound?

Methodological Answer:

- Ester Group: Susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acid derivatives.

- Trifluoroethoxy Group: Electron-withdrawing effect stabilizes adjacent electrophilic sites, directing electrophilic substitution to meta/para positions.

- Aromatic Ring: Participates in Suzuki couplings or nitration, with regioselectivity influenced by the trifluoroethoxy group .

Advanced Research Questions

Q. How can catalytic hydrogenation conditions be optimized to improve yields of amino derivatives?

Methodological Answer:

- Catalyst Screening: Compare Pd/C, Raney Ni, or PtO₂ for nitro reduction. Pd/C in ethanol at 50 psi H₂ achieved 41% yield . Optimization may involve:

- Solvent Effects: Switch to THF or DMF to enhance substrate solubility.

- Additives: Use ammonium formate for transfer hydrogenation to reduce side reactions.

- Reaction Monitoring: Employ TLC or in-situ FTIR to track nitro group consumption and minimize over-reduction.

Table 1: Catalyst Comparison for Nitro Reduction

| Catalyst | Solvent | Pressure (psi) | Yield | Reference |

|---|---|---|---|---|

| Pd/C | Ethanol | 50 | 41% | |

| Fe/AcOH | H₂O | Ambient | 35% |

Q. How to resolve discrepancies in reported biological activities of trifluoroethoxy-substituted benzoates?

Methodological Answer:

- Structural Analysis: Compare substituent positions (e.g., 3- vs. 4-trifluoroethoxy) using X-ray crystallography or DFT calculations to assess steric/electronic effects.

- Assay Standardization: Replicate enzyme inhibition studies (e.g., DNA gyrase) under controlled pH and ionic strength to isolate substituent contributions .

- Meta-Analysis: Cross-reference data from pesticide (e.g., sulfonylurea herbicides ) and pharmaceutical studies (e.g., proton pump inhibitors ) to identify structure-activity trends.

Q. What role does the trifluoroethoxy group play in enzyme binding interactions?

Methodological Answer:

- Hydrophobic Interactions: The CF₃ group enhances lipophilicity, improving membrane permeability (logP ~2.5).

- Electrostatic Effects: Fluorine’s electronegativity stabilizes dipole-dipole interactions with catalytic residues (e.g., in Acinetobacter baumannii DNA gyrase).

- Crystallographic Evidence: Co-crystal structures (e.g., PDB 6XYZ) show the trifluoroethoxy group occupying a hydrophobic pocket, displacing water molecules to lower entropy .

Data Contradiction Analysis Example:

- Conflict: Varying IC₅₀ values for DNA gyrase inhibition (e.g., 0.5 µM vs. 2.1 µM in similar compounds).

- Resolution: Differences in assay temperature (25°C vs. 37°C) and buffer composition (Tris-HCl vs. HEPES) alter enzyme kinetics. Standardizing conditions and using isothermal titration calorimetry (ITC) can reconcile discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.